![molecular formula C13H7F6NO B1626257 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane CAS No. 57120-54-4](/img/structure/B1626257.png)
2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane
Descripción general
Descripción
2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane, also known as BTQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
- A study by Alliouche et al. (2011) examines a quinolyl unit linked to a functionalized oxirane system, providing insights into the molecular structure and crystal packing stabilized by intermolecular hydrogen bonding, contributing to the understanding of similar compounds (Alliouche et al., 2011).
Chemical Synthesis and Material Science
- Petrov (2002) describes ring opening reactions of 2,2-bis(trifluoro)methyl)oxirane, showing regioselective formation of tertiary alcohols. This process is relevant for synthesizing materials containing the CH2C(CF3)2OH group, a key component in various applications (Petrov, 2002).
Photopolymerization and Photocatalysis
- Research by Bulut et al. (2010) discusses the use of a quinoxaline derivative as a photosensitizer, facilitating photopolymerization of oxiranes, a process critical in the development of advanced materials and coatings (Bulut et al., 2010).
Antimicrobial and Antitubercular Activities
- A study by Wardell et al. (2011) on mefloquine derivatives reports on the anti-tubercular activities of compounds related to 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane. This research provides a basis for exploring potential pharmaceutical applications (Wardell et al., 2011).
Molecular Spectroscopy
- Cooke and Minei (2012) conducted a study on the rotational spectrum of 2,2-bis(trifluoromethyl)oxirane, offering valuable information for understanding the molecular behavior and properties of such compounds (Cooke & Minei, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-12(15,16)8-3-1-2-6-7(9-5-21-9)4-10(13(17,18)19)20-11(6)8/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNRGGNAVKYDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482618 | |
| Record name | 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane | |
CAS RN |
57120-54-4 | |
| Record name | 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



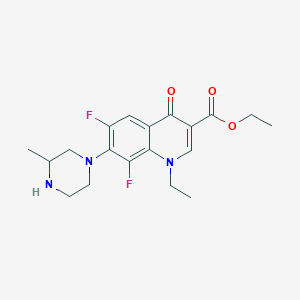
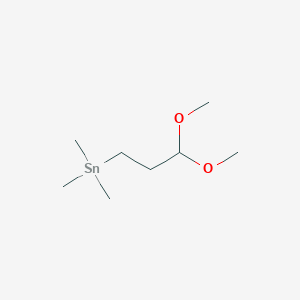

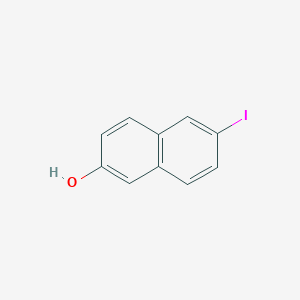
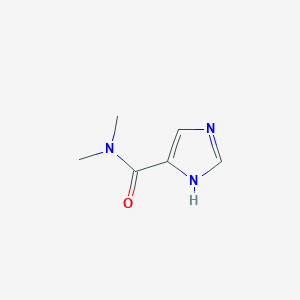

![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)

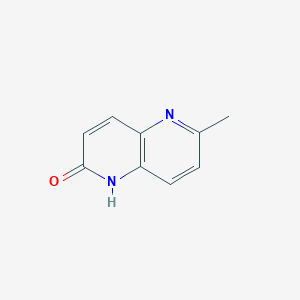
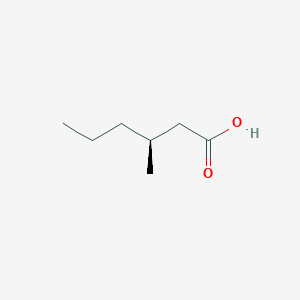
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)

